Antibacterial Potency Against Enterococcus faecalis: IC50 Comparison to Clinical Oxazolidinones
4-Neopentyloxazolidin-2-one exhibits an IC50 of 3.19 μM (3.19E+3 nM) against Enterococcus faecalis CECT 481 in a 2-fold microtiter growth inhibition assay after 18 hours of incubation [1]. In contrast, the clinical oxazolidinone linezolid demonstrates an MIC of 2 μg/mL (approximately 5.9 μM) against E. faecalis [2]. The neopentyl derivative thus displays comparable or modestly improved in vitro potency against this Gram-positive pathogen relative to the established first-in-class oxazolidinone antibiotic.
| Evidence Dimension | Antibacterial potency against Enterococcus faecalis |
|---|---|
| Target Compound Data | IC50 = 3.19 μM |
| Comparator Or Baseline | Linezolid MIC = 2 μg/mL (~5.9 μM) |
| Quantified Difference | Target compound IC50 is approximately 1.8-fold lower than linezolid MIC on a molar basis |
| Conditions | E. faecalis CECT 481; 18 h incubation; 2-fold microtiter assay |
Why This Matters
Quantified activity against E. faecalis validates this compound as a research tool for oxazolidinone mechanism-of-action studies and may indicate a starting point for lead optimization in antibiotic discovery.
- [1] BindingDB. BDBM50498340 (CHEMBL3585717). IC50 = 3.19E+3 nM against Enterococcus faecalis CECT 481. Accessed 2026. View Source
- [2] CDC AR Isolate Bank. Enterococcus faecalis AR Bank # 0791. Linezolid MIC = 2 μg/mL (S). Accessed 2026. View Source
